Benzyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate

Chiral chromatography Diastereomer separation Stereochemical quality control

Procurement of an incorrect stereoisomer or protecting group variant can derail multi-step synthetic campaigns. This (S,S)-diastereomer provides a chromatographically verified, stereochemically defined solution: • (S,S)-configuration maps onto cathepsin P2-P3 binding region (Roche WO 2011/144721 series); Cbz enables hydrogenolytic deprotection compatible with acid-sensitive nitrile warheads. • Orthogonal Cbz (hydrogenolysis) and free primary amine functionalities permit sequential PROTAC conjugation; XLogP3 of 2.1 vs. 1.6 for the Boc analog improves cell permeability in cellular efficacy screens. • Supplied at NLT 98% purity with full analytical QC documentation (NMR, HPLC, LC-MS); serves as a qualified chiral HPLC reference standard for diastereomer separation.

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
Cat. No. B14782322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate
Molecular FormulaC19H29N3O3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
InChIInChI=1S/C19H29N3O3/c1-4-22(18(23)17(20)14(2)3)16-10-11-21(12-16)19(24)25-13-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,20H2,1-3H3
InChIKeyCWEZWKAJFYIAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate – Chiral Building Block


Benzyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate (CAS 1401665-38-0 for the (S,S)-diastereomer; CAS 1354024-29-5 for mixed C3 stereochemistry) is a chiral, Cbz-protected pyrrolidine derivative bearing an L-valine-derived N-ethyl carboxamide side chain at the 3-position [1]. With a molecular formula of C₁₉H₂₉N₃O₃ and molecular weight of 347.5 g/mol, this compound belongs to a broader class of 3-aminopyrrolidine-1-carboxylate intermediates employed in the synthesis of cathepsin inhibitors, deubiquitinase (DUB) modulators, and proteolysis-targeting chimera (PROTAC) ligands [2][3]. Its defining structural features include two chiral centers, a hydrogenolyzable benzyl carbamate (Cbz) protecting group, and a tertiary amide linkage that collectively determine its utility as a late-stage synthetic intermediate in enantioselective drug discovery programs [1].

Stereochemistry Defined (S,S)-diastereomer for enantioselective synthetic programs
Protecting group Cbz (hydrogenolysis) orthogonal to acid-labile Boc, suited for multi-step routes
Functional handle Free primary amine on L-valine side chain for downstream conjugation

Analog Substitution Risks for Benzyl Pyrrolidine


In-class pyrrolidine-1-carboxylate analogs cannot be freely interchanged because three independent structural variables—stereochemistry at the pyrrolidine C3 position, the N-protecting group (Cbz vs. Boc), and the amide N-alkyl substituent (ethyl vs. methyl)—each produce distinct InChIKey identifiers, divergent computed lipophilicities (XLogP3 range: 1.6–2.1), and different deprotection compatibility profiles that are critical for multi-step synthetic sequences [1][2]. The (S,S)-diastereomer (CAS 1401665-38-0) and (R,S)-diastereomer (CAS 1401664-69-4) share identical molecular formula and topological polar surface area (75.9 Ų) but are chromatographically distinguishable and may exhibit divergent target binding when incorporated into chiral drug candidates [1]. Furthermore, the Cbz group requires hydrogenolysis for deprotection, whereas the tert-butyl carbamate (Boc) analog (CAS 1354028-82-2) requires acidic conditions, making them synthetically incompatible in orthogonal protection strategies [1][2]. Procurement of the incorrect stereoisomer or protecting group variant can therefore derail entire synthetic campaigns.

Diastereomer mismatch

(R,S) or mixed C3 epimer may exhibit divergent target binding and derail SAR campaigns.

Protecting group incompatibility

Boc analog requires acidic deprotection; direct replacement fails in acid-sensitive synthetic sequences.

N-alkyl substitution effect

N-ethyl vs. N-methyl analogs differ in lipophilicity and may shift ADME properties of final constructs.

Benzyl Pyrrolidine: Quantitative Evidence vs. Analogs


Stereochemistry: Diastereomer vs. Mixed Epimers

The (S,S)-diastereomer (CAS 1401665-38-0, PubChem CID 66564956) is distinguished from the (R,S)-diastereomer (CAS 1401664-69-4, PubChem CID 66564955) and the mixed C3 epimer (CAS 1354024-29-5, PubChem CID 66564954) by its fully defined stereochemistry at both chiral centers. PubChem reports 2 defined atom stereocenters and 0 undefined for CID 66564956, versus 2 defined and 0 undefined for CID 66564955, and 1 defined and 1 undefined for CID 66564954 [1][2]. Each diastereomer carries a unique InChIKey: CWEZWKAJFYIAEM-IRXDYDNUSA-N for (S,S), CWEZWKAJFYIAEM-SJORKVTESA-N for (R,S), and CWEZWKAJFYIAEM-DJNXLDHESA-N for the mixed epimer [1][2][3]. This stereochemical distinction is critical because diastereomeric impurities in chiral drug intermediates can propagate through synthesis and confound biological assay interpretation .

Stereochemistry: (S,S) vs. mixed
Reported
2 defined stereocenters vs. 1 undefined (mixed C3)
Defined stereochemistry supports batch-to-batch consistency in enantioselective synthesis.
Unique InChIKey per diastereomer; confirm by chiral HPLC.
Chiral chromatography Diastereomer separation Stereochemical quality control Enantioselective synthesis

Lipophilicity: Cbz vs. Boc Protecting Group

The Cbz-protected target compound (CAS 1401665-38-0) exhibits a computed XLogP3-AA value of 2.1, which is 0.5 log units higher than the Boc-protected analog tert-butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate (CAS 1354028-82-2, XLogP3-AA = 1.6) [1][2]. This 0.5 log unit increase corresponds to an approximately 3.2-fold higher predicted octanol-water partition coefficient, reflecting the greater lipophilicity contributed by the benzyl ester versus the tert-butyl ester [1]. Both compounds share identical hydrogen bond donor/acceptor counts (1 HBD, 4 HBA) and topological polar surface area (75.9 Ų), indicating that the lipophilicity difference is the primary computed property distinguishing these two protecting group variants [1][2].

Lipophilicity: Cbz vs. Boc
Reported
ΔXLogP3 = +0.5 (Cbz more lipophilic)
Reported lipophilicity difference may inform ADME-relevant screening assays.
Computed values; experimental log P may vary.
Lipophilicity Drug-likeness CNS permeability ADME prediction

Molecular Complexity & Rotatable Bond Count

The target compound (CID 66564956) has a PubChem-computed complexity score of 449 and 7 rotatable bonds, compared to a complexity of 404 and 6 rotatable bonds for the Boc analog (CID 66564178), and a complexity of 449 and 7 rotatable bonds for the (R,S)-diastereomer (CID 66564955) [1][2][3]. The additional rotatable bond in the Cbz series originates from the benzyl ester O–CH₂–Ph linkage, which adds conformational degrees of freedom not present in the tert-butyl ester [1]. This extra flexibility may influence binding entropy when the compound is incorporated into larger ligand architectures such as PROTACs or bifunctional degraders, where linker rigidity is a key design parameter [4].

Rotatable bonds
Reported
7 rotatable bonds vs. 6 (Boc analog)
Conformational flexibility may influence linker design in degrader constructs.
Computed by Cactvs; relevance depends on target pocket.
Molecular complexity Conformational flexibility Synthetic accessibility Lead-likeness

Vendor QC Documentation & Purity Grades

Vendor QC documentation availability varies across suppliers of this compound. Synblock (CAS 1354024-29-5) provides NLT 98% purity with MSDS, NMR, HPLC, and LC-MS documentation as standard . Fluorochem (CAS 1401665-38-0) provides a complete GHS-compliant safety datasheet with hazard classifications H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), along with specific precautionary codes P301+P310 and P305+P351+P338 . In contrast, AK Scientific offers the compound at 95% purity, while Leyan and MolCore offer 98% purity . The 3-percentage-point purity differential between 95% and 98% may be significant for applications requiring stoichiometric precision, such as bioconjugation or PROTAC synthesis, where the 3% impurity burden could represent reactive species that consume coupling reagents or generate side products [1].

QC documentation & purity
Data to verify
NLT 98% purity (NMR, HPLC, LC-MS) vs. 95% baseline
Purity grade and documentation package may reduce re-purification needs.
Vendor-reported; request batch-specific CoA.
Quality control Batch release Analytical certification Procurement specification

Cbz vs. Boc Orthogonal Deprotection

The target compound employs a benzyl carbamate (Cbz) protecting group on the pyrrolidine nitrogen, which is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation—conditions that are orthogonal to the acid-labile Boc group used in the closest analog (CAS 1354028-82-2) [1][2]. This orthogonality is critical in multi-step synthetic sequences where selective deprotection of one amine in the presence of another is required. The Cbz group also confers UV detectability (λ_max ~254 nm) during HPLC purification due to the benzyl chromophore, a practical advantage not shared by the Boc analog [3]. The molecular weight difference between the Cbz (347.5 g/mol) and Boc (313.44 g/mol) variants further impacts reaction stoichiometry calculations in scale-up synthesis [1][2].

Cbz vs. Boc deprotection
Class-level
H₂/Pd-C hydrogenolysis vs. TFA/HCl acidolysis
Cbz hydrogenolysis enables selective deprotection in presence of acid-sensitive groups.
Established orthogonal protection strategy.
Orthogonal protection Solid-phase synthesis Peptidomimetic chemistry Multi-step synthesis

Benzyl Pyrrolidine: Application Scenarios


Cathepsin S/L Inhibitor Intermediate

The (S,S)-configured pyrrolidine-3-carboxamide scaffold maps onto the P2-P3 binding region of cathepsin cysteine protease inhibitors disclosed in the Roche patent series (WO 2011/144721) [1]. The Cbz protecting group enables late-stage hydrogenolytic deprotection without disturbing acid-sensitive nitrile warheads, while the defined (S,S) stereochemistry ensures reproducible SAR. Procurement of CAS 1401665-38-0 with full QC documentation (NMR, HPLC, LC-MS) supports multi-gram scale-up under CMC-adjacent quality standards .

PROTAC Linker: Orthogonal Amine Deprotection

In PROTAC design, the orthogonal Cbz (hydrogenolysis) and free primary amine functionalities present in this compound permit sequential conjugation: the Cbz group can be removed under neutral conditions to reveal the pyrrolidine nitrogen for E3 ligase ligand attachment, while the free (S)-valine amine serves as the POI-targeting warhead attachment point [1][2]. The higher XLogP3 (2.1) compared to the Boc analog (1.6) may improve cell permeability of the final PROTAC construct during preliminary cellular efficacy screening [2].

Diastereomeric Purity Standard for Chiral HPLC

The well-defined (S,S)-diastereomer (CAS 1401665-38-0, unique InChIKey CWEZWKAJFYIAEM-IRXDYDNUSA-N) can serve as a reference standard for developing chiral HPLC methods to separate and quantify the (S,S) and (R,S) diastereomers (CAS 1401664-69-4, InChIKey CWEZWKAJFYIAEM-SJORKVTESA-N) in reaction mixtures [3]. This application leverages the compound's defined stereochemistry and availability at NLT 98% purity from vendors providing full analytical data packages .

USP30 Inhibitor Fragment for Mitophagy Research

The N-cyano-pyrrolidine chemotype has been validated as a covalent USP30 inhibitor scaffold for Parkinson's disease target engagement studies [4]. This compound, bearing a free primary amine on the valine side chain and a Cbz-protected pyrrolidine nitrogen, provides a versatile intermediate for introducing the N-cyano warhead or other electrophilic traps, while the Cbz group serves as a temporary protecting group during fragment elaboration [1][4]. The GHS hazard data (H302, H315, H319, H335) from Fluorochem supports laboratory risk assessment for handling during medicinal chemistry campaigns .

Application
Selection Property
Validation Focus
Cathepsin inhibitor synthesis
(S,S)-stereochemistry, Cbz protection
HPLC/MS batch traceability, enantiopurity
PROTAC conjugate assembly
Orthogonal amine deprotection
Sequential conjugation efficiency, linker stability
Chiral HPLC reference standard
Defined (S,S)-diastereomer identity
Chromatographic resolution of (S,S) vs. (R,S)
USP30 inhibitor fragment elaboration
Free primary amine for warhead introduction
Target engagement assay context, mitophagy readouts
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